molecular formula C19H26N2O2 B4671939 1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4671939
M. Wt: 314.4 g/mol
InChI Key: ZZQSXJGOVSNNDY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group and a 3-methylpiperidin-1-yl carbonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrolidin-2-one core is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the 3-Methylpiperidin-1-yl Carbonyl Group: This step involves the reaction of the intermediate product with 3-methylpiperidine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the piperidine moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-4-[(3-ethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
  • 1-(2,5-Dimethylphenyl)-4-[(3-methylpyrrolidin-1-yl)carbonyl]pyrrolidin-2-one
  • 1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]piperidin-2-one

Uniqueness

1-(2,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidin-2-one core and a 3-methylpiperidin-1-yl carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-6-7-15(3)17(9-13)21-12-16(10-18(21)22)19(23)20-8-4-5-14(2)11-20/h6-7,9,14,16H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQSXJGOVSNNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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